molecular formula C21H23NO5 B1246532 Megistophylline I

Megistophylline I

Cat. No.: B1246532
M. Wt: 369.4 g/mol
InChI Key: NKIILTMQVNPWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Megistophylline I is a naturally occurring alkaloid isolated from Sarcomelicope megistophylla, a plant species known for its diverse secondary metabolites . As a member of the alkaloid family, it exhibits characteristic nitrogen-containing heterocyclic structures, which often confer significant biological activity.

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

1-hydroxy-2,4-dimethoxy-10-methyl-4-(3-methylbut-2-enyl)acridine-3,9-dione

InChI

InChI=1S/C21H23NO5/c1-12(2)10-11-21(27-5)19-15(17(24)18(26-4)20(21)25)16(23)13-8-6-7-9-14(13)22(19)3/h6-10,24H,11H2,1-5H3

InChI Key

NKIILTMQVNPWHF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1(C2=C(C(=C(C1=O)OC)O)C(=O)C3=CC=CC=C3N2C)OC)C

Synonyms

megistophylline I
megistophylline-I

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences

  • This compound vs. Megistophylline II: Both are derived from Sarcomelicope megistophylla and likely share a core indole or isoquinoline framework common to many alkaloids. Subtle structural variations, such as hydroxylation or methylation patterns, may differentiate their bioactivity .
  • Such differences influence solubility and receptor binding .
  • Mechercharstatin A/B: Marine-derived (from Thermoactinomyces sp. YM3-251), these compounds may exhibit cyclic peptide or polyketide hybrid structures, diverging significantly from this compound’s alkaloid base .

Physicochemical Properties

While exact data (e.g., melting points, optical rotation) are unavailable in the provided evidence, general trends emerge:

  • Solubility: this compound and II are likely soluble in ethanol, whereas Mechercharstatin A/B, being microbial metabolites, may show higher aqueous solubility .
  • Stability : Alkaloids like Megalanthonine (from Heliotropium mega-lanthum) are often heat-labile, whereas marine-derived Mechercharstatins might exhibit greater thermal resilience due to their microbial origin .

Comparative Data Table

Table 1: Comparison of this compound with Structurally/Functionally Similar Compounds

Compound Source Core Structure Key Properties Biological Activity
This compound Sarcomelicope megistophylla Alkaloid Ethanol-soluble, crystalline Insecticidal (hypothesized)
Megistophylline II Sarcomelicope megistophylla Alkaloid Similar to this compound Synergistic insecticidal effects
Meconoquintupline Meconopsis quintuplinervia Benzylisoquinoline Moderate polarity Analgesic, anti-inflammatory
Mechercharstatin A Thermoactinomyces sp. YM3-251 Cyclic peptide Aqueous-soluble Antimicrobial
Megalanthonine Heliotropium mega-lanthum Pyrrolizidine alkaloid Heat-sensitive Neurotoxic (in high doses)

Note: Data synthesized from available literature; gaps indicate areas requiring further study .

Research Limitations and Contradictions

  • Data Availability : Specific spectroscopic or chromatographic data (e.g., NMR, HPLC) for this compound are absent in the provided evidence, though supplementary tables in may contain unrevealed details .
  • Contradictory Evidence : While this compound is hypothesized as insecticidal, comparable alkaloids like Megastachine show variable efficacy depending on extraction methods, suggesting context-dependent bioactivity .

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